molecular formula C11H16O3 B12691486 Octahydro-5-hydroxy-4,7-methano-1H-indenecarboxylic acid CAS No. 66208-42-2

Octahydro-5-hydroxy-4,7-methano-1H-indenecarboxylic acid

Cat. No.: B12691486
CAS No.: 66208-42-2
M. Wt: 196.24 g/mol
InChI Key: FORIVXAMKGSSHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydro-5-hydroxy-4,7-methano-1H-indenecarboxylic acid is a complex organic compound characterized by its unique structure, which includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-5-hydroxy-4,7-methano-1H-indenecarboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the hydrogenation of a precursor compound, such as 4,7-methano-1H-indene, under specific conditions to achieve the desired octahydro structure . The reaction conditions often include the use of a catalyst, such as palladium on carbon, and hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow processes to ensure efficiency and high yield. The use of advanced purification techniques, such as distillation and crystallization, is also common to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Octahydro-5-hydroxy-4,7-methano-1H-indenecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol .

Scientific Research Applications

Octahydro-5-hydroxy-4,7-methano-1H-indenecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which octahydro-5-hydroxy-4,7-methano-1H-indenecarboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that recognize the compound’s unique structure. The pathways involved can vary depending on the specific application, but often include binding to active sites and inducing conformational changes in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octahydro-5-hydroxy-4,7-methano-1H-indenecarboxylic acid is unique due to its combination of multiple rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

66208-42-2

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

8-hydroxytricyclo[5.2.1.02,6]decane-3-carboxylic acid

InChI

InChI=1S/C11H16O3/c12-9-4-5-3-8(9)6-1-2-7(10(5)6)11(13)14/h5-10,12H,1-4H2,(H,13,14)

InChI Key

FORIVXAMKGSSHE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2C1C3CC2CC3O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.